molecular formula C13H15BrN2O2 B6644583 5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide

5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide

Cat. No.: B6644583
M. Wt: 311.17 g/mol
InChI Key: YJJBSRGIPRWGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide, also known as BPTB, is a chemical compound that has gained considerable attention in the scientific research community due to its potential applications in drug discovery and development. BPTB is a derivative of 2-hydroxybenzamide and has a bromine atom attached to the 5th position of the benzene ring. In

Mechanism of Action

5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide exerts its biological activities through the inhibition of various enzymes and modulation of gene expression. It has been shown to inhibit COX-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. This compound has also been reported to inhibit LOX, an enzyme involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Additionally, this compound has been shown to inhibit PDE, an enzyme that regulates intracellular levels of cyclic nucleotides, which are involved in numerous physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate the immune response. This compound has also been shown to exhibit anti-microbial activity against several bacterial and fungal species.

Advantages and Limitations for Lab Experiments

5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds with similar biological activities. This compound is also stable under a wide range of conditions and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. This compound also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide has several potential future directions for scientific research. One direction is to explore its applications in drug discovery and development. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. Another direction is to investigate the mechanism of action of this compound in more detail. Although this compound has been shown to inhibit several enzymes and modulate gene expression, the exact mechanism of action is not fully understood. Further research is needed to elucidate the molecular mechanisms underlying its biological activities. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which could enhance its effectiveness in vivo.

Synthesis Methods

The synthesis of 5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through an amide bond formation between the carboxylic acid group of 5-bromo-2-hydroxybenzoic acid and the primary amine group of N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)amine. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been reported to modulate the expression of several genes involved in inflammation, cell proliferation, and apoptosis.

Properties

IUPAC Name

5-bromo-2-hydroxy-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c14-10-1-2-12(17)11(7-10)13(18)16-8-9-3-5-15-6-4-9/h1-3,7,15,17H,4-6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJBSRGIPRWGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1CNC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.